Acetophenone, semicarbazone

Overview

Description

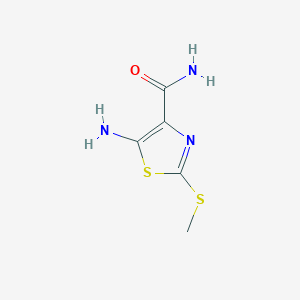

Acetophenone semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The reaction of acetophenone with hydrazine carboxamide produces a simple semicarbazone .

Synthesis Analysis

The synthesis of Acetophenone semicarbazone involves the reaction of acetophenone with hydrazine carboxamide . This process is often carried out in a one-pot reaction, which is a type of synthesis that allows for the preparation of a compound in a single reaction vessel .Molecular Structure Analysis

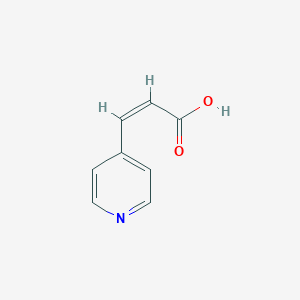

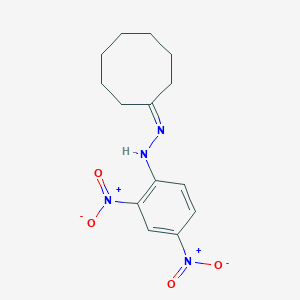

Acetophenone semicarbazone contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .Chemical Reactions Analysis

Acetophenone, the precursor to Acetophenone semicarbazone, is used in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions, including three- and four-component reactions .Physical And Chemical Properties Analysis

Acetophenone semicarbazone is a crystalline solid . It has a molecular formula of C9H11N3O and an average mass of 177.203 Da .Scientific Research Applications

Photonic and Optoelectronic Applications : Acetophenone semicarbazone is identified as a potential organic material for photonic and optoelectronic applications. It has been studied for its crystal growth and characterization, showcasing its relevance in these fields (Vijayan et al., 2001).

Anti-inflammatory and Analgesic Activities : Research has demonstrated the potential of acetophenone semicarbazone as an anti-inflammatory and analgesic agent. This compound, along with benzophenone semicarbazone, was tested in mice and showed comparable effects to standard drugs (Ali et al., 2012).

Anticonvulsant Properties : Several studies have investigated the anticonvulsant activities of acetophenone semicarbazone derivatives. They have been shown to be effective in various seizure models, contributing significantly to the development of new anticonvulsant drugs (Raja et al., 2007); (Pandeya et al., 2003).

Nanomaterial Synthesis : Research indicates the use of acetophenone semicarbazone derivatives in the synthesis of nanocrystalline copper oxide, highlighting its role in the development of nanomaterials (Rana et al., 2021).

Magnetic Susceptibility Studies : The magnetic susceptibilities of acetophenone semicarbazone and its derivatives have been studied, contributing to the understanding of organic semiconductor properties (Mikhail & Elías, 1968).

Antimicrobial and Antioxidant Potential : Some derivatives of acetophenone semicarbazone have been synthesized and evaluated for their antimicrobial, antitumor, and antioxidant potential. These compounds showed significant antifungal activity and antitumor activity, with some also exhibiting antioxidant properties (Jafri et al., 2012).

Spectrophotometric Analysis : Acetophenone semicarbazone derivatives have been used as analytical reagents in spectrophotometric methods for the determination of metals like vanadium and iron, showcasing their utility in chemical analysis (Yadav et al., 2014); (Lokhande et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-1-phenylethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXYGYOMIMOSCX-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)

![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)